Product packaging for 3-Propan-2-yl-L-proline(Cat. No.:CAS No. 449758-66-1)

3-Propan-2-yl-L-proline

Cat. No.: B8615159
CAS No.: 449758-66-1
M. Wt: 157.21 g/mol
InChI Key: MUTKETLQEPQKEP-MLWJPKLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propan-2-yl-L-proline is a synthetically engineered proline chimera, a class of non-proteinogenic amino acids designed for advanced chemical and pharmacological research. These compounds are pivotal tools in peptide science because they combine the innate conformational rigidity of the proline pyrrolidine ring with the steric and chemical information of a novel side chain. The introduction of a substituent at the 3-position of the proline ring creates a new chiral center, making these analogues particularly valuable for studying and manipulating peptide secondary structure . The primary research value of 3-substituted prolines lies in their application in Structure-Activity Relationship (SAR) studies and the development of peptide foldamers—synthetic molecules that mimic the secondary structures of proteins and enzymes. By restricting the flexibility of the peptide backbone and influencing the cis/trans isomerism of the adjacent amide bond, these compounds can stabilize specific structures such as beta-turns and polyproline helices, which are crucial for molecular recognition and biological activity . The unique conformational properties of proline and its analogues, including their role in controlling protein folding and their prevalence in various therapeutic agents, underscore the potential of this compound as a key building block in rational drug design . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic uses, nor for human consumption. Researchers are advised to handle this compound in accordance with all applicable laboratory safety standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B8615159 3-Propan-2-yl-L-proline CAS No. 449758-66-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

449758-66-1

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2S)-3-propan-2-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-5(2)6-3-4-9-7(6)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t6?,7-/m0/s1

InChI Key

MUTKETLQEPQKEP-MLWJPKLSSA-N

Isomeric SMILES

CC(C)C1CCN[C@@H]1C(=O)O

Canonical SMILES

CC(C)C1CCNC1C(=O)O

Origin of Product

United States

Applications of 3 Propan 2 Yl L Proline and Its Analogues in Advanced Organic Synthesis

Chiral Auxiliary Functions of 3-Substituted L-Proline Derivatives

A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Following the reaction, the auxiliary is cleaved from the product, having fulfilled its role of inducing chirality. 3-Substituted L-proline derivatives have proven to be effective in this capacity, leveraging their inherent chirality to control the formation of new stereocenters.

Stereochemical Control in Asymmetric Synthetic Transformations

The core principle behind using 3-substituted L-proline derivatives as chiral auxiliaries is their ability to create a biased and predictable three-dimensional environment around a reactive center. The substituent at the 3-position of the proline ring plays a crucial role in shielding one face of the molecule, forcing an incoming reagent to approach from the less sterically hindered direction. This leads to high levels of stereochemical control in asymmetric reactions. bac-lac.gc.canih.gov

For instance, the alkylation of enolates derived from amides of 3-substituted prolines can proceed with high diastereoselectivity. nih.gov The specific configuration of the newly formed stereocenter is dictated by the existing chirality of the proline auxiliary. bac-lac.gc.ca A notable strategy involves the "self-reproduction of chirality," where the stereocenter at the 2-position of proline directs the creation of a new stereocenter. nih.gov By choosing the appropriate reaction conditions and substituents, chemists can achieve a high degree of control over the synthesis of enantiomerically pure compounds. bac-lac.gc.ca The stereochemical outcome can even be complementary, with different aminal derivatives of proline-based amino amides leading to either cis or trans products in stereoselective alkylations. acs.org

Diastereoselective Inductions in Key Reaction Classes

The utility of 3-substituted L-proline derivatives extends to a variety of key reaction classes where they induce diastereoselectivity. Diastereoselective reactions are crucial in synthesis as they allow for the selective formation of one diastereomer over others, which is essential when constructing molecules with multiple stereocenters.

One significant application is in conjugate addition reactions. For example, the copper-catalyzed 1,4-addition of Grignard reagents to N-protected 2,3-dehydroproline esters yields 3-substituted proline derivatives with good trans-selectivity. acs.org The use of an Evans chiral auxiliary in this context has been shown to produce nonracemic products. acs.org Similarly, highly diastereoselective 1,4-additions of dialkylcuprates to chiral oxazolidine (B1195125) α,β-unsaturated esters have been used to create precursors for cis-3-substituted prolines. nih.gov

Diastereoselective catalytic hydrogenation is another area where proline derivatives excel as chiral auxiliaries. The hydrogenation of Schiff bases of N-pyruvoyl-(S)-proline esters can produce amino acids with high diastereomeric excess. scirp.org The stereochemistry of the resulting amino acid is explained by a chelation hypothesis, where the proline auxiliary coordinates to the catalyst, directing the approach of hydrogen. scirp.org This method has been used to achieve up to 78% enantiomeric excess of (S)-alanine. scirp.org

Table 1: Examples of Diastereoselective Reactions Using 3-Substituted Proline Derivatives

Reaction Type Substrate Reagent/Catalyst Auxiliary Type Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) Reference
1,4-Conjugate Addition N-Cbz-2,3-dehydroproline ester Vinyl Grignard, CuI Evans oxazolidinone 74% e.e. acs.org
Catalytic Hydrogenation Schiff base of N-pyruvoyl-(S)-proline ester Pd(OH)₂-C (S)-Proline ester up to 78% e.e. scirp.org
1,4-Michael Addition Enone derived from glutamic acid Organocuprates Internal Enantiomerically pure nih.gov
[3+2] Cycloaddition CF₃-substituted allenyne Tosylazide, CuI N/A (Cascade reaction) High diastereoselectivity mdpi.com

Strategies for Chiral Auxiliary Recovery and Reuse

A significant drawback of using chiral auxiliaries in stoichiometric amounts is the cost and the impact on atom economy. Therefore, the ability to efficiently recover and reuse the auxiliary is a critical aspect of their practical application. Several strategies have been developed to address this challenge.

One approach involves designing the synthetic route to facilitate easy separation of the auxiliary from the product after the key stereoselective step. This can often be achieved through standard purification techniques like chromatography or crystallization if the physical properties of the product and auxiliary are sufficiently different. nih.gov

More advanced methods focus on immobilizing the auxiliary on a solid support or using ionic liquids. chim.itresearchgate.net For instance, polystyrene-supported 2-imidazolidinone auxiliaries have been developed, allowing for the cleavage of the product from the solid support, which can then be recycled. chim.it Similarly, using ionic liquids as the reaction medium can allow for the product to be extracted with an organic solvent, leaving the auxiliary dissolved in the ionic liquid phase for subsequent reuse. chim.itresearchgate.net Continuous flow chemistry offers another powerful solution, enabling automated separation of the product and auxiliary in real-time. nih.govrsc.org This not only improves efficiency but also allows for the direct recycling of the auxiliary back into the process, demonstrating formal sub-stoichiometric use. nih.govrsc.org In one example, Oppolzer's sultam, a well-known chiral auxiliary, was recovered in 71–79% crude yield and reused after recrystallization in a continuous flow system. nih.gov

Organocatalytic Roles of 3-Substituted L-Proline Derivatives

In addition to their function as stoichiometric chiral auxiliaries, L-proline and its derivatives, including 3-substituted analogues, are renowned as powerful organocatalysts. Organocatalysis is a form of catalysis that uses small organic molecules to accelerate chemical reactions. Proline derivatives are particularly effective due to their ability to form key reactive intermediates, namely enamines and iminium ions, through reversible covalent bonding with carbonyl substrates. rsc.orgunica.it

Enamine-Based Catalysis: Scope and Mechanism

Enamine catalysis involves the reaction of a secondary amine catalyst, such as a 3-substituted L-proline, with a ketone or aldehyde to form a nucleophilic enamine intermediate. researchgate.netnih.gov This enamine is significantly more reactive than the corresponding enol or enolate of the parent carbonyl compound. acs.org The formation of the enamine raises the energy of the Highest Occupied Molecular Orbital (HOMO), making it a more potent nucleophile. unica.it

The catalytic cycle begins with the condensation of the proline derivative with a carbonyl compound to form an iminium ion, which then deprotonates to yield the key enamine intermediate. acs.org This chiral enamine then reacts with an electrophile. The stereochemistry of the product is controlled by the chiral environment created by the proline catalyst, which directs the approach of the electrophile to one face of the enamine. wikipedia.org Finally, hydrolysis of the resulting iminium ion regenerates the catalyst and releases the α-functionalized carbonyl product. acs.org

This catalytic mode is the basis for a wide range of important asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. researchgate.netacs.orgresearchgate.net For example, the L-proline catalyzed reaction between ketones and aryl-substituted 1,2,4,5-tetrazines proceeds via an enamine intermediate which acts as an electron-rich dienophile in a Diels-Alder reaction with inverse electron demand. beilstein-journals.org

Table 2: Key Asymmetric Reactions Proceeding via Enamine Catalysis

Reaction Name Carbonyl Component Electrophile Catalyst Type Typical Product Reference
Aldol Reaction Ketone/Aldehyde Aldehyde L-Proline & Derivatives β-Hydroxy carbonyl researchgate.netwikipedia.org
Mannich Reaction Ketone Aldehyde and Amine L-Proline & Derivatives β-Amino carbonyl unica.itresearchgate.net
Michael Addition Ketone/Aldehyde α,β-Unsaturated compound L-Proline & Derivatives γ-Functionalized carbonyl acs.orgresearchgate.net
α-Amination Ketone/Aldehyde Azo-dicarboxylate L-Proline & Derivatives α-Amino carbonyl rsc.org
Diels-Alder Ketone (as enamine) 1,2,4,5-Tetrazine L-Proline Functionalized Pyridazine (B1198779) beilstein-journals.org

Iminium Ion Catalysis: Principles and Applications

In contrast to enamine catalysis which activates the nucleophile, iminium ion catalysis activates the electrophile. This mode of catalysis is typically employed for reactions involving α,β-unsaturated aldehydes and ketones. The secondary amine of the proline derivative condenses with the unsaturated carbonyl compound to form a chiral iminium ion. unica.it

The formation of the iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system, making it a much more reactive electrophile for nucleophilic attack at the β-position. unica.it The chiral catalyst effectively shields one face of the molecule, ensuring that the incoming nucleophile adds in a highly stereocontrolled manner. acs.org After the nucleophilic addition, hydrolysis of the resulting enamine intermediate liberates the chiral product and regenerates the catalyst, completing the catalytic cycle. acs.org

Iminium ion catalysis has been successfully applied to a variety of powerful synthetic transformations, including asymmetric Diels-Alder reactions, Michael additions, and Friedel-Crafts alkylations. rsc.orgacs.org For example, imidazolidinone catalysts, which are related to proline derivatives, have been used to activate α,β-unsaturated aldehydes towards conjugate addition in the synthesis of complex molecules. unica.it Diarylprolinol silyl (B83357) ethers, another important class of proline-derived catalysts, are also highly effective in iminium-based catalysis. acs.org

Catalysis in Carbon-Carbon Bond-Forming Reactions (e.g., Aldol, Mannich, Knoevenagel, Michael, Diels-Alder)

Proline and its derivatives have revolutionized asymmetric synthesis by providing a metal-free catalytic approach based on enamine and iminium ion intermediates. rsc.orgacs.orgillinois.edu The substitution at the C-3 position directly impacts the catalyst's environment, influencing the stereochemical outcome of the reaction. While specific performance data for 3-propan-2-yl-L-proline is not extensively detailed in the surveyed literature, the principles of its function can be inferred from the well-documented applications of L-proline and other 3-substituted analogues.

These catalysts are instrumental in a range of C-C bond-forming reactions:

Aldol Reaction: This is one of the most fundamental C-C bond-forming reactions. Proline-type catalysts enable the direct asymmetric aldol reaction between ketones and aldehydes, producing chiral β-hydroxy ketones with high enantioselectivity. nih.govnih.govrsc.org The catalyst's stereochemistry dictates the facial selectivity of the enamine's attack on the aldehyde. acs.org

Mannich Reaction: In the three-component Mannich reaction, proline-based catalysts effectively control the stereoselective formation of β-amino carbonyl compounds. nih.govnih.govd-nb.info The catalyst facilitates the formation of a reactive enamine from a ketone donor, which then adds to an in-situ formed imine. illinois.edu Derivatives such as 3-isopropyl-2,6-diarylpiperidin-4-ones have been synthesized using L-proline catalysis in what can be described as a double Mannich reaction. arkat-usa.org

Knoevenagel Condensation: L-proline has been shown to be an efficient catalyst for the Knoevenagel condensation, a key method for creating substituted alkenes, which are precursors to important molecules like coumarins. mdpi.comlongdom.orgajgreenchem.comresearchgate.net The bifunctional nature of proline (acidic and basic sites) facilitates this transformation under mild, often green, conditions. mdpi.comajgreenchem.com

Michael Reaction: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or the Michael reaction, is another area where proline derivatives excel. nih.govresearchgate.netnih.gov They catalyze the addition of unmodified ketones or aldehydes to various Michael acceptors. researchgate.netresearchgate.net Introducing a lipophilic substituent at the 3-position, such as a decyl group, has been shown to promote Michael reactions in water. rsc.orgbeilstein-journals.org

Diels-Alder Reaction: L-proline and its derivatives catalyze asymmetric Diels-Alder reactions, a powerful tool for constructing six-membered rings. rsc.orgmdpi.com The catalysis often proceeds via an iminium ion intermediate with the dienophile, lowering the LUMO and accelerating the cycloaddition with high stereocontrol. longdom.org

The following table summarizes typical results for L-proline catalyzed reactions, which serve as a benchmark for understanding the potential of its 3-substituted analogues.

ReactionCatalystReactantsSolventYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
AldolL-prolineAcetone + 4-NitrobenzaldehydeDMSO6876N/A
MannichL-prolineAcetone + p-Anisidine + p-NitrobenzaldehydeDMSO5094syn/anti >19:1
MichaelL-prolineCyclohexanone + β-NitrostyreneDMSO9520syn/anti 97:3
KnoevenagelL-prolineSalicylaldehyde + Diethyl MalonateEthanol94N/AN/A

Catalysis in Carbon-Heteroatom Bond-Forming Reactions (e.g., α-amination, α-fluorination, arylation)

The utility of 3-substituted L-proline analogues extends to the formation of bonds between carbon and heteroatoms, which is crucial for introducing functional groups found in many pharmaceuticals and agrochemicals. Proline has been recognized for its ability to catalyze electrophilic α-fluorination and α-amination reactions. illinois.edu

α-Amination: Proline-type catalysts facilitate the direct introduction of a nitrogen group at the α-position of carbonyl compounds. This reaction typically involves an azo-compound as the nitrogen source, which is attacked by the proline-derived enamine intermediate.

α-Fluorination: The enantioselective synthesis of α-fluoro carbonyl compounds can be achieved using organocatalysis. Chiral amine catalysts, including proline derivatives, activate the carbonyl substrate as an enamine, which then reacts with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). The synthesis of α-monofluoroalkyl-α-amino acids often employs electrophilic fluorination strategies. nih.gov Similarly, methods for creating α-trifluoromethyl amines, a key motif in bioactive molecules, have been developed using amino acid-based catalysts. nih.gov

Arylation: While direct proline-catalyzed α-arylation is less common, 3-substituted pyrrolidines have been synthesized via palladium-catalyzed hydroarylation, showcasing the pyrrolidine (B122466) scaffold's importance in constructing C-aryl bonds. chemrxiv.org

Research in this area has led to the development of novel proline derivatives, such as those incorporating tetrazole or acylsulfonamide moieties, which show improved performance over L-proline itself in reactions like the nitro-Michael and aldol reactions. amazonaws.com

Green Chemistry Aspects and Recyclability of 3-Substituted L-Proline Catalysts

L-proline and its derivatives are often highlighted as "green" catalysts. mdpi.comlongdom.org Their advantages align well with the principles of sustainable chemistry:

Natural Origin and Biodegradability: As a natural amino acid, L-proline is non-toxic, readily available, and biodegradable.

Metal-Free Catalysis: Organocatalysis avoids the use of often toxic and expensive heavy metals, simplifying purification and reducing hazardous waste.

Mild Reaction Conditions: Many proline-catalyzed reactions proceed under mild conditions, often at room temperature and in environmentally benign solvents, including water or even solvent-free systems. ajgreenchem.comrsc.orgbeilstein-journals.orgorganic-chemistry.org

Recyclability: A significant advantage is the potential for catalyst recycling. L-proline's solubility in water allows for its easy separation from the product (which is typically extracted with an organic solvent) and subsequent reuse with minimal loss of activity. mdpi.comresearchgate.net Furthermore, immobilizing proline derivatives on solid supports like silica (B1680970) or polymers offers a robust method for catalyst recovery and reuse, making the process more economical and sustainable for large-scale applications. rsc.orgmdpi.comuab.cat For instance, proline derivatives have been grafted onto polyoxometalates to create bifunctional, recyclable catalysts for green synthesis. rsc.org

Applications in Electrochemical Organic Synthesis

The direct application of this compound as a primary catalyst in electrochemical organic synthesis is not prominently documented in the surveyed literature. This field often relies on metal-based or photocatalysts to mediate redox reactions. acs.orgchinesechemsoc.orgsci-hub.se However, the principles of organocatalysis are beginning to merge with electrochemistry. For example, an electrochemical gold-catalyzed C(sp)–C(sp2) coupling was reported that utilized a derivative of L-proline as a ligand or additive, demonstrating the potential for integrating these fields. acs.org The broader use of chiral organocatalysts to control stereoselectivity in electrochemical transformations represents an emerging and promising area of research. chinesechemsoc.org

Building Block Utilization in Complex Molecular Architecture Development

Beyond its catalytic role, the rigid, chiral scaffold of this compound and its analogues makes it a valuable building block for constructing larger, more complex molecules with defined three-dimensional structures.

Scaffold Design for Diversity-Oriented Synthesis and Combinatorial Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry. d-nb.infoopenmedicinalchemistryjournal.com Its non-planar, conformationally constrained structure provides excellent three-dimensional coverage of chemical space, a desirable feature in drug discovery. d-nb.info Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules to probe biological systems. nih.gov

3-Substituted prolines are ideal starting points for DOS for several reasons:

The substituent at the 3-position provides a key point of diversity.

The secondary amine and the carboxylic acid functionalities can be readily modified, allowing for diversification at multiple points on the scaffold. mdpi.com

The inherent chirality and rigidity of the ring allow for the creation of molecules with well-defined spatial arrangements of functional groups. d-nb.info

By systematically varying the substituents at the C-3 position, along with modifications at the N-1 and C-2 positions, chemists can generate large libraries of peptidomimetics and other complex molecules based on the proline framework. nih.govmdpi.com

Precursors for the Synthesis of Novel Nitrogen-Containing Heterocycles

The structural framework of 3-substituted prolines serves as a valuable precursor for the synthesis of a wide array of more complex nitrogen-containing heterocycles. nih.govnih.govnih.gov The pyrrolidine ring can be incorporated into larger polycyclic systems, or it can be chemically transformed into different heterocyclic structures.

For instance, L-proline catalysis can facilitate a double Mannich reaction to produce 3-substituted 2,6-diarylpiperidin-4-ones, effectively using a ketone, aldehyde, and ammonia (B1221849) to build a new six-membered heterocyclic ring around the initial proline-like structure. arkat-usa.org The synthesis of various proline chimeras, such as 3-substituted proline-glutamic acid chimeras, demonstrates how these units can be prepared with suitable protecting groups for incorporation into larger peptide chains or for the synthesis of fused heterocyclic systems. researchgate.net The development of synthetic routes to 3-substituted prolines via methods like 1,4-addition or photoredox catalysis further expands their availability as precursors for novel heterocycles. researchgate.netacs.orgacs.org

Integration into Peptidomimetics and Foldamer Structures

The unique structural properties of proline, stemming from its cyclic side chain which restricts the peptide backbone, have made it a cornerstone in the design of novel biomolecules. nih.govnih.gov The introduction of substituents onto the proline ring, particularly at the C3 position, offers a refined level of conformational control, making these analogues powerful tools for constructing peptidomimetics and foldamers. nih.govresearchgate.net Peptidomimetics are molecules designed to mimic the structure and function of natural peptides, while foldamers are artificial oligomers that adopt specific, stable secondary structures akin to those found in biopolymers. unibo.itunipd.it

The integration of this compound and its analogues into peptide sequences leverages the inherent conformational constraints of the proline scaffold. nih.gov Proline's pyrrolidine ring limits the accessible values for the backbone dihedral angle Φ to approximately -65°, and the tertiary amide bond it forms is more prone to cis/trans isomerism compared to secondary amides. researchgate.netmdpi.com Adding a substituent at the C3-position introduces additional steric and stereoelectronic effects that can further modulate these properties, influencing the ring's pucker (endo/exo) and the equilibrium of the cis/trans amide bond. nih.gov These predictable conformational biases are instrumental in guiding a peptide chain to fold into a desired secondary structure.

Research has demonstrated that 3-substituted prolines are effective inducers and stabilizers of specific secondary structures, most notably β-turns and polyproline helices. nih.govmdpi.com

β-Turn Stabilization: β-turns are compact structures involving four amino acid residues that are crucial for protein folding and molecular recognition. The conformational rigidity of 3-substituted prolines can pre-organize the peptide backbone, promoting the formation of β-turns. nih.gov For instance, the combination of cis-3-substituted prolines with other turn-inducing residues has been shown to stabilize type II' β-turns in aqueous environments. nih.gov

Polyproline Helix Formation: Proline-rich sequences can adopt helical conformations, such as the polyproline II (PPII) helix, a left-handed helix characterized by all-trans amide bonds. mdpi.com The PPII helix is a significant motif in protein-protein interactions. mdpi.com Computational analyses of di- and tripeptides containing constrained proline analogues, such as cis-3,4-propane-L-proline, reveal backbone torsion angles that are characteristic of a stable PPII helix. uni-regensburg.de The steric hindrance from the 3-position substituent can disfavor the cis-amide conformation, thereby stabilizing the all-trans PPII structure.

The use of these modified amino acids allows for the creation of foldamers with well-defined, repetitive secondary structures. unibo.it By engineering the sequence of these and other constrained amino acids, researchers can design synthetic peptides with enhanced stability against enzymatic degradation and improved selectivity for biological targets. uni-regensburg.de

Research Findings on Proline Analogues in Peptidomimetics

The following table summarizes key research findings on the integration of 3-substituted proline analogues and related compounds into peptidomimetic and foldamer structures.

Proline Analogue/DerivativeInduced Structure / ApplicationResearch Findings
3-Alkyl-Substituted Prolines β-Turns, Polyproline Helices (PPII)The substituent at the C3-position provides additional steric constraints that influence the cis/trans isomerism of the X-Pro amide bond and the ring pucker, thereby stabilizing defined secondary structures. nih.govnih.gov
cis-3-Substituted Prolinoamino Acids Type II' β-TurnsWhen used in combination with N-methyl or cyclopropyl (B3062369) amino acids, these analogues effectively stabilize type II' β-turns, even in water. nih.gov
cis-3,4-Propane-L-proline Polyproline II (PPII) HelixDetailed conformational analysis of peptides containing this residue shows torsion angles (φ, ψ) consistent with those typical of a PPII helix. uni-regensburg.de
2,3-Methanopipecolic Acids Type VIa β-Turns, cis-Amide BondsWhile a six-membered ring analogue, its incorporation into peptides strikingly increases the population of the cis-amide bond (42-92%) and induces the formation of type VIa β-turns in organic solvents. nih.gov
cis-γ-Amino-L-proline Hydrogen-Bonded Ribbons (β-strand)Oligomers of this γ-amino acid analogue form stable secondary structures in solution, including concatenated turns that can form an isolated hydrogen bond ribbon, mimicking a short β-strand. researchgate.netnih.gov

Mechanistic Investigations and Computational Studies of 3 Substituted L Proline Chemistry

Elucidation of Reaction Mechanisms in 3-Substituted L-Proline Catalysis

L-proline and its derivatives catalyze reactions through two primary pathways: the enamine and the iminium catalytic cycles. researchgate.net In the enamine-mediated mechanism, the secondary amine of proline reacts with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. wikipedia.orgillinois.edu This enamine then attacks an electrophile. The stereoselectivity of this step is often governed by a Zimmerman-Traxler-type transition state, where the carboxylic acid group of proline plays a crucial role in orienting the reactants via hydrogen bonding. wikipedia.orglibretexts.org

The introduction of a substituent at the C3 position can significantly impact the stability and reactivity of the enamine intermediate and the transition states. The steric bulk of the 3-substituent can influence the facial selectivity of the electrophilic attack on the enamine.

Mechanistic studies, often employing techniques like electrospray ionization mass spectrometry (ESI-MS), have been instrumental in detecting and characterizing key intermediates in proline-catalyzed reactions. beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov For instance, in a study of an L-proline-catalyzed pyridazine (B1198779) formation, all three proposed intermediates of the catalytic cycle were detected, providing strong evidence for the proposed mechanism. beilstein-journals.orgnih.govbeilstein-journals.org While the currently accepted view involves one proline molecule in the transition state, some earlier studies had proposed the involvement of two proline molecules. acs.org However, the absence of non-linear effects in several reactions supports the single-proline-molecule mechanism. acs.org

Application of Computational Chemistry for Predicting and Validating Catalytic Activity

Computational chemistry has become an indispensable tool for gaining deep insights into the mechanisms of 3-substituted L-proline catalysis, allowing for the prediction and validation of catalytic activity and stereoselectivity. longdom.orgnih.gov

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and, consequently, to model reaction pathways and transition states. mdpi.comrsc.org In the context of proline catalysis, DFT calculations are widely used to determine the geometries and energies of reactants, intermediates, transition states, and products. kaust.edu.saresearchgate.netnih.gov This allows for the identification of the lowest energy reaction pathway and the origin of stereoselectivity. researchgate.netacs.org

DFT studies have been crucial in refining the understanding of the proline-catalyzed aldol (B89426) reaction. researchgate.net For example, calculations have shown that a higher energy conformer of proline can be more catalytically active than the most stable conformer. kaust.edu.sa The transition states for the formation of different stereoisomers can be located and their relative energies calculated, providing a theoretical basis for the experimentally observed enantiomeric excess. rsc.orgnih.gov The difference in the calculated activation energies (ΔΔG‡) for the competing transition states can be directly related to the predicted enantiomeric excess. nih.gov

DFT calculations have also been used to study the effect of substituents on the proline ring. nih.gov For instance, a computational investigation of various proline derivatives in the aldol reaction helped to establish the key structural factors that influence stereoselectivity, aiding in the design of new catalysts. nih.govresearchgate.net

Table 1: Selected DFT Studies on Proline-Catalyzed Reactions

ReactionCatalystDFT Functional/Basis SetKey FindingReference
Aldol Reaction(S)-ProlineB97D-PCM / VariousA higher energy conformer of proline is the active catalyst, not the most stable one. kaust.edu.sa
TransamidationL-ProlineM06/SMD/6-311+G(2d,p)The reaction proceeds through a stepwise mechanism, with the hydrolysis step being rate-determining. rsc.orgrsc.org
Aldol ReactionProline DerivativesB3LYP/6-31G(d,p)Analyzed structural differences in catalysts and transition states to identify key factors for stereoselectivity. nih.govresearchgate.net
Intramolecular Aldol(S)-ProlineB3LYP/6-31G*Hydrogen bonding in the chair transition states stabilizes the forming alkoxide and directs stereochemistry. acs.org

Molecular Modeling and Docking Studies for Substrate-Catalyst Interactions

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and molecular dynamics, that are used to simulate the behavior of molecules. eurekaselect.com Molecular docking is a specific application that predicts the preferred orientation of one molecule (a substrate) when bound to a second (a catalyst or enzyme). nih.gov

In the study of 3-substituted L-proline catalysis, docking studies can help visualize how the substrate and catalyst interact at the active site. This is particularly useful for understanding how the substituent at the C3 position influences the binding and orientation of the substrate, thereby affecting the stereochemical outcome. nih.gov For example, molecular docking has been used to study the interactions of substrates with proline iminopeptidase, identifying key amino acid residues involved in substrate recognition. nih.gov

These modeling studies can reveal crucial non-covalent interactions, such as hydrogen bonds and steric clashes, that dictate the geometry of the substrate-catalyst complex and, ultimately, the stereoselectivity of the reaction. While often applied to enzymatic systems, the principles of molecular docking are also valuable for understanding small molecule organocatalysis. eurekaselect.comresearchgate.netbenthamdirect.commdpi.com

Stereochemical Models and Rational Design of Improved Chiral Catalysts

The insights gained from mechanistic and computational studies have led to the development of robust stereochemical models that can rationalize and predict the outcomes of proline-catalyzed reactions. rsc.orgresearchgate.netresearchgate.net A prominent example is the Houk-List model for the proline-catalyzed intermolecular aldol reaction. rsc.org This model proposes a chair-like transition state where the carboxyl group of proline acts as a Brønsted acid, activating the aldehyde electrophile via hydrogen bonding and directing its approach to one face of the enamine. acs.orgrsc.org Steric repulsion between the substituents on the enamine and the aldehyde in this organized transition state assembly determines the observed stereoselectivity. rsc.org

Understanding these models is fundamental to the rational design of improved chiral catalysts. nih.govnih.gov By modifying the proline scaffold, chemists can fine-tune the catalyst's properties to enhance its performance. For example, introducing bulky substituents at the C4 or C5 positions has been a common strategy. The introduction of a substituent at the C3 position, such as the propan-2-yl group, would be expected to create a specific steric environment that could favor the formation of one stereoisomer over others.

Computational methods play a vital role in this design process. nih.gov For instance, after identifying that (S)-proline-catalyzed Mannich reactions typically yield syn products, computational analysis guided the design of a new catalyst using pipecolic acid (a six-membered ring analogue of proline) that could produce the anti product. nih.govnih.gov Similarly, incorporating a urea (B33335) tag at the C-4 position of proline led to a highly efficient catalyst for the asymmetric aldol reaction, a design inspired by the prospect of a synergistic effect between the urea and the carboxylic acid groups in the transition state. nih.gov This demonstrates how computational predictions can guide synthetic efforts, leading to the development of catalysts with improved activity and selectivity, and even novel reactivity. nih.govnih.gov

Table 2: Examples of Rational Catalyst Design Based on Proline Scaffold

Catalyst ModificationTarget ReactionDesired OutcomeRationaleReference
Pipecolic Acid (Proline Analogue)Mannich Reactionanti SelectivityAltering the ring size changes the transition state geometry, disfavoring the typical syn pathway. nih.gov
C4-Urea Tagged ProlineAldol ReactionHigh Yield & SelectivityIntramolecular hydrogen bonding from the urea group to synergistically assist the carboxylic acid in the transition state. nih.gov
Tetrazole & Acylsulfonamide DerivativesMannich, Michael, AldolImproved PerformanceReplacing the carboxylic acid with more acidic isosteres to enhance Brønsted acidity and catalytic activity. nih.gov

Biological and Medicinal Chemistry Perspectives of 3 Substituted L Proline Derivatives

Proline Analogues as Tectons and Supramolecular Synthons in Rational Drug Design

The introduction of a substituent at the 3-position, such as the propan-2-yl group in 3-propan-2-yl-L-proline, further influences the conformational preferences of the pyrrolidine (B122466) ring and the presentation of the carboxylic acid and secondary amine groups for intermolecular interactions. These interactions, which include hydrogen bonding and van der Waals forces, are the basis for the formation of supramolecular assemblies. The predictable nature of these interactions allows for the rational design of crystal lattices and co-crystals, which can be used to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability.

The ability of 3-substituted prolines to act as supramolecular synthons is critical in rational drug design. By understanding the preferred interaction patterns of these molecules, medicinal chemists can design ligands that bind to biological targets with high affinity and specificity. The defined three-dimensional structure of these proline derivatives helps to pre-organize the molecule for binding, reducing the entropic penalty upon complexation with a receptor or enzyme.

Design of Bioactive Molecules Incorporating 3-Substituted L-Proline Scaffolds

The rigid L-proline scaffold has been extensively utilized in the design of a wide array of bioactive molecules. The substitution at the C3 position offers a strategic vector for introducing diverse chemical functionalities to probe and optimize interactions with biological targets. nih.gov

3-Substituted L-proline derivatives have emerged as a significant class of enzyme inhibitors. nih.gov Their rigid framework can mimic the transition state of an enzymatic reaction or effectively occupy the substrate-binding pocket, leading to potent and selective inhibition. For example, proline analogues have been investigated as inhibitors of proline dehydrogenase (PRODH), an enzyme implicated in cancer metabolism. nih.gov The design of these inhibitors often focuses on modifying the proline ring to enhance binding affinity and specificity.

While specific studies on this compound as an enzyme inhibitor are not widely documented, the principles derived from related 3-substituted prolines are applicable. The isopropyl group can provide beneficial hydrophobic interactions within an enzyme's active site. The synthesis of various 3-substituted prolines, including those with aromatic, heteroaromatic, and other alkyl groups, has been achieved with the aim of developing potent and selective enzyme inhibitors. researchgate.net For instance, derivatives of 3-hydroxy-L-proline have been synthesized to act as blockers for neutral amino acid transporters like SLC1A4 and SLC1A5. mdpi.com

The following table provides examples of 3-substituted proline derivatives and their targeted enzymes, illustrating the broad applicability of this scaffold in enzyme inhibition.

3-Substituted Proline DerivativeTarget Enzyme/ProteinTherapeutic Area
3,4-dehydro-DL-prolineProlyl 4-hydroxylaseFibrosis, Oncology
(2S,3R,4R)-trans-3-hydroxy-cis-4-methoxy-l-prolineSLC1A4 and SLC1A5Neurological disorders, Oncology
L-azetidine-2-carboxylic acidProlyl-tRNA synthetaseAntimicrobial
Thiazolidine-4-carboxylic acidVarious (e.g., thrombin)Anticoagulation

This table presents a selection of 3-substituted proline analogues and their applications, demonstrating the versatility of this chemical scaffold.

The biological activity of proline-containing molecules is intrinsically linked to the conformation of the pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond. semanticscholar.org The pyrrolidine ring of proline typically adopts one of two major puckered conformations, known as Cγ-endo (down) or Cγ-exo (up). The introduction of a substituent at the C3 position significantly influences this conformational equilibrium.

An isopropyl group at the 3-position, as in this compound, will sterically favor a specific ring pucker to minimize unfavorable interactions. This conformational biasing can pre-organize a peptide or small molecule into a bioactive conformation, enhancing its binding affinity for a target receptor or enzyme. semanticscholar.org This principle is fundamental to molecular recognition, where the shape and electronic properties of a ligand must complement those of its binding partner. acs.org

For instance, proline-rich motifs are crucial for protein-protein interactions, such as the binding of SH3 domains to PXXP consensus sequences. acs.orgnih.gov The conformation of the proline residues within these motifs is critical for recognition. By replacing proline with a 3-substituted analogue like this compound, medicinal chemists can modulate the conformational preferences of the peptide backbone and thereby influence its binding affinity and specificity. The interplay between the substituent and the ring pucker can lead to the stabilization of specific secondary structures, such as β-turns or polyproline II helices, which are often involved in molecular recognition events. nih.govnih.gov

Development of 3-Substituted L-Proline Containing Compounds as Advanced Medicinal Chemistry Building Blocks

The versatility and predictable conformational behavior of 3-substituted L-prolines have established them as valuable building blocks in medicinal chemistry. acs.orgnih.gov Their incorporation into drug candidates can lead to improvements in potency, selectivity, and pharmacokinetic properties. The synthesis of a diverse library of 3-substituted prolines is therefore a key focus for expanding the toolbox of medicinal chemists. nih.gov

The synthesis of 3-isopropyl-L-proline and other 3-alkylated prolines can be achieved through various synthetic routes. One common approach involves the stereoselective alkylation of a protected proline derivative. For example, the conjugate addition of an organocuprate reagent to an α,β-unsaturated lactam derived from pyroglutamic acid can yield trans-3-substituted prolines. nih.gov Another strategy involves the palladium-mediated coupling of an enol triflate derived from 3-hydroxyproline (B1217163) with an appropriate organometallic reagent. nih.gov

The availability of these synthetic methodologies allows for the systematic exploration of the structure-activity relationships (SAR) of 3-substituted proline-containing compounds. By varying the nature of the C3-substituent, chemists can fine-tune the steric and electronic properties of a lead compound to optimize its interaction with a biological target. The development of these advanced building blocks is crucial for the progression of drug discovery programs targeting a wide range of diseases. sigmaaldrich.com

Analytical and Characterization Methodologies in 3 Propan 2 Yl L Proline Research

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods are fundamental in defining the molecular architecture of proline derivatives. They provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of proline derivatives in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom, respectively, within the molecule.

In ¹H NMR spectra of L-proline, distinct signals correspond to the protons on the pyrrolidine (B122466) ring and the alpha-carbon. For instance, in a D₂O solvent, the proton at the alpha-carbon (Hα) typically appears as a multiplet, while the protons on the ring (Hβ, Hγ, Hδ) show complex splitting patterns due to their diastereotopic nature. hmdb.ca The specific chemical shifts are sensitive to the solvent, pH, and temperature. hmdb.cahmdb.ca For example, 1D ¹H NMR spectra of L-proline in a reaction mixture can show well-separated signals for intermediates like enamines and oxazolidinones. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbonyl carbon of the carboxylic acid group is typically observed at the downfield end of the spectrum (around 177 ppm), while the carbons of the pyrrolidine ring resonate at higher fields. hmdb.cabmrb.iochemicalbook.com The difference in chemical shifts between the β and γ carbons (Δδβγ) in ¹³C NMR is a known indicator of the cis/trans conformation of the X-Pro amide bond in peptides. researchgate.net

Table 1: Representative NMR Chemical Shift Data for L-Proline Data sourced from publicly available databases for L-proline at pH 7.4 in D₂O, which serves as a foundational reference for substituted prolines.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-CH4.11963.922
β-CH₂2.337, 2.02231.728
γ-CH₂2.02226.487
δ-CH₂3.36648.775
C=O-177.483
Source: Biological Magnetic Resonance Bank. bmrb.io

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of 3-Propan-2-yl-L-proline. Techniques such as Electrospray Ionization (ESI-MS) are commonly employed. In a typical positive ion mode ESI-MS experiment, the compound would be detected as its protonated molecule, [M+H]⁺. For L-proline, this corresponds to a mass-to-charge ratio (m/z) of 116.0706.

Tandem mass spectrometry (MS/MS) is used to gain structural information through fragmentation analysis. Proline-containing molecules are known for characteristic cleavage at the amide bond N-terminal to the proline residue. nih.gov A method using ESI-MS with pseudo-enantiomeric mass-tagged auxiliaries has been developed for the rapid determination of the enantiomeric excess of proline. americanlaboratory.com In this method, derivatization with reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) and its pseudo-enantiomer Nα-(5-fluoro-2,4-dinitrophenyl)-D-leucinamide (D-FDLA) results in diastereomeric products with a mass difference, allowing for quantification via their respective m/z signals. americanlaboratory.com For example, a proline racemate derivatized this way showed characteristic [M-H]⁻ ions at m/z = 394.14 and m/z = 408.16. americanlaboratory.com

Table 2: Example Mass Spectrometry Data for Derivatized Proline Enantiomers

DerivativeIon TypeCharacteristic m/z
D/L-Proline + L-FDVA[M-H]⁻395.14
D/L-Proline + D-FDLA[M-H]⁻409.16
Source: American Laboratory. americanlaboratory.com

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatography is essential for separating this compound from impurities and for quantifying its stereochemical purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of chiral compounds like this compound. The method involves separating the enantiomers on a chiral stationary phase (CSP). mdpi.com Various chiral columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALCEL, CHIRALPAK) or cyclodextrins, are used. google.comresearchgate.net

To enhance detection and separation, proline is often derivatized before analysis. google.comjuniperpublishers.com A common approach is pre-column derivatization with a chiral derivatizing agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) to form diastereomers, which can then be separated on a standard reversed-phase column (e.g., C18). juniperpublishers.com Another method involves derivatization with a fluorescent reagent like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) to improve detection sensitivity. researchgate.net The separation of these derivatives allows for the quantification of the minor enantiomer in the presence of the major one, which is critical for quality control in synthesis. researchgate.netjuniperpublishers.com

Table 3: Example Chiral HPLC Method for Prolinamide Enantiomer Separation This table illustrates the separation of derivatized D- and L-prolinamide diastereomers, demonstrating the resolving power of chiral HPLC.

ParameterValue
ColumnHypersil BDS C18 (4.6 x 250mm, 5.0µm)
Derivatizing AgentMarfey's Reagent
Retention Time (L-prolinamide derivative)18.4 min
Retention Time (D-prolinamide derivative)22.82 min
Resolution (R)5.8
Limit of Detection (LOD)0.075%
Limit of Quantification (LOQ)0.15%
Source: Juniper Publishers. juniperpublishers.com

Advanced Characterization for Catalytic Systems and Supramolecular Assemblies

When this compound is part of a larger system, such as a catalyst or a self-assembled structure, more advanced characterization techniques are required.

Single-crystal X-ray diffraction (XRD) provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including its absolute stereochemistry. For a proline derivative, XRD analysis can precisely determine bond lengths, bond angles, and the conformation of the pyrrolidine ring.

While a crystal structure for this compound itself is not publicly available, data for closely related structures demonstrate the power of the technique. For example, the crystal structure of 3-(propan-2-yl)-1,3-oxazolidine-2-thione has been determined. researchgate.net Such studies reveal detailed information about the molecular geometry and intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. This information is invaluable for understanding how these molecules might interact in catalytic systems or form supramolecular structures. researchgate.netresearchgate.net

Table 4: Crystallographic Data for 3-(propan-2-yl)-1,3-oxazolidine-2-thione

ParameterValue
Chemical FormulaC₆H₁₁NOS
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.0291(6)
b (Å)10.615(1)
c (Å)11.806(1)
Volume (ų)755.6
Z4
Source: Zeitschrift für Kristallographie. New Crystal Structures. researchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry, UV-Vis) for Catalyst Properties

A comprehensive search of publicly available scientific literature and databases did not yield specific information regarding the electrochemical characterization of this compound for its catalyst properties. Methodologies such as Cyclic Voltammetry, Differential Pulse Voltammetry, and UV-Vis spectroscopy are standard techniques to evaluate the electronic and redox properties of catalysts, which are crucial for understanding their catalytic activity and mechanism. However, no studies detailing the application of these methods to this compound could be located.

This lack of available data prevents a detailed discussion and the presentation of research findings or data tables related to the electrochemical and spectroscopic behavior of this specific compound in a catalytic context. Further research is required to explore and document the electrochemical properties of this compound to fully understand its potential as a catalyst.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 3-Propan-2-yl-L-proline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves alkylation or substitution reactions at the proline scaffold. For example, reacting L-proline with isopropyl halides under basic conditions (e.g., NaH or KOH) in anhydrous solvents (e.g., DMF or THF) can yield the target compound. Optimization includes varying temperature (40–80°C), reaction time (12–24 hours), and catalyst selection (e.g., phase-transfer catalysts). Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization ensures high purity. Monitoring by TLC or HPLC is critical for intermediate validation .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (in D₂O or DMSO-d₆) to confirm stereochemistry and substituent positions. Key signals include the isopropyl group (δ ~1.2 ppm for CH₃, δ ~3.5 ppm for CH) and proline ring protons (δ ~3.0–4.0 ppm).
  • X-ray crystallography : Single-crystal analysis using SHELX software (SHELXS for structure solution, SHELXL for refinement) resolves absolute configuration and bond angles. Data collection requires synchrotron radiation or high-resolution diffractometers .

Advanced Research Questions

Q. How can computational modeling predict the conformational dynamics of this compound in varying solvent systems?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) with explicit solvent models (water, DMSO) analyze torsional angles and hydrogen-bonding patterns. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict energy-minimized conformers. Solvent effects are modeled using COSMO-RS. Validation via experimental circular dichroism (CD) spectra is recommended .

Q. What strategies resolve contradictions in bioactivity data for this compound across enzymatic assays?

  • Methodological Answer :

  • Standardized protocols : Ensure consistent enzyme sources (e.g., recombinant vs. native), substrate concentrations, and buffer pH.
  • Statistical analysis : Use ANOVA or linear mixed-effects models to account for inter-lab variability. Replicate assays in triplicate with blinded analysis.
  • Meta-analysis : Compare datasets using PRISMA guidelines to identify confounding factors (e.g., impurity levels >98% vs. <95%) .

Q. How can researchers design experiments to evaluate this compound’s role in peptide stability under physiological conditions?

  • Methodological Answer :

  • Accelerated degradation studies : Incubate peptides containing this compound in PBS (pH 7.4, 37°C) and monitor hydrolysis via LC-MS over 72 hours.
  • Circular dichroism : Track secondary structure retention (α-helix/β-sheet ratios) before/after degradation.
  • Control variables : Include wild-type proline analogs and protease inhibitors (e.g., PMSF) to isolate stability effects .

Data Reporting and Validation

Q. What criteria should guide the reporting of crystallographic data for this compound derivatives?

  • Methodological Answer : Follow IUCr standards:

  • Data deposition : Submit CIF files to the Cambridge Structural Database (CSD).
  • Validation : Use checkCIF/PLATON to assess R-factor convergence (<5%), ADPs, and residual density.
  • SHELX parameters : Report refinement details (e.g., SHELXL version, weighting scheme) and H-atom treatment (riding or independent) .

Q. How should researchers statistically analyze dose-response relationships in this compound’s inhibition assays?

  • Methodological Answer :

  • Dose-response curves : Fit data to a four-parameter logistic model (IC₅₀ calculation) using GraphPad Prism or R (drc package).
  • Error handling : Report 95% confidence intervals and use bootstrap resampling for non-normal distributions.
  • Outlier detection : Apply Grubbs’ test or Rosner’s test for small datasets .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to studies involving this compound in animal models?

  • Methodological Answer :

  • IACUC approval : Submit protocols for animal welfare (e.g., dosing, euthanasia) to institutional review boards.
  • ARRIVE 2.0 guidelines : Report sample sizes, randomization methods, and exclusion criteria.
  • Data transparency : Share raw data in repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.